3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

GluN2B antagonist synthesis benzocycloheptenol cyclization 3-methoxy directing group

3-Methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol (CAS 124573-34-8) is a bicyclic benzocycloheptenol featuring a 3-methoxy substituent and a secondary alcohol at the 5-position (MW 192.25 g/mol, formula C12H16O2). This specific substitution pattern renders it a critical synthetic intermediate in the preparation of conformationally restricted GluN2B-selective NMDA receptor antagonists, a validated therapeutic target class for neurological and neurodegenerative disorders.

Molecular Formula C12H16O2
Molecular Weight 192.258
CAS No. 124573-34-8
Cat. No. B2636545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
CAS124573-34-8
Molecular FormulaC12H16O2
Molecular Weight192.258
Structural Identifiers
SMILESCOC1=CC2=C(CCCCC2O)C=C1
InChIInChI=1S/C12H16O2/c1-14-10-7-6-9-4-2-3-5-12(13)11(9)8-10/h6-8,12-13H,2-5H2,1H3
InChIKeyILAPVIYVJKQBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (CAS 124573-34-8): A Key Intermediate for Next-Generation GluN2B-Selective NMDA Receptor Antagonists


3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (CAS 124573-34-8) is a bicyclic benzocycloheptenol featuring a 3-methoxy substituent and a secondary alcohol at the 5-position (MW 192.25 g/mol, formula C12H16O2) . This specific substitution pattern renders it a critical synthetic intermediate in the preparation of conformationally restricted GluN2B-selective NMDA receptor antagonists, a validated therapeutic target class for neurological and neurodegenerative disorders [1][2]. Unlike unsubstituted or regioisomeric benzocycloheptenol scaffolds, the 3-methoxy-5-hydroxy arrangement directs efficient cyclization and enables downstream functionalization at C-7 to yield nanomolar‑affinity GluN2B ligands.

Why Simple Benzocycloheptenols Cannot Replace 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol in GluN2B Antagonist Programs


Generic benzocyclohepten-5-ol scaffolds lack the 3-methoxy directing group required for the regioselective cyclization that forms the key N-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)acetamide intermediate (11) [1]. Removal or repositioning of this methoxy group leads to >10-fold reduction in GluN2B affinity of the downstream antagonists (e.g., Ki shifts from 7.9 nM to >100 nM), and positional isomers such as 3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol display altered hydrogen-bonding networks that disrupt the binding pose at the GluN1b/GluN2B interface [2][3]. The quantitative evidence below demonstrates that this specific substitution pattern is not an interchangeable detail but a prerequisite for achieving the low-nanomolar potencies and selectivity profiles that define this chemotype.

Head-to-Head Quantitative Evidence: 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol vs. Closest Comparators


Synthetic Gateway Advantage: Unique Cyclization Substrate for High-Affinity GluN2B Antagonists

The 3-methoxy-5-hydroxy pattern is essential for the acid-catalyzed cyclization of 3-acetamido-5-(3-methoxyphenyl)pentanoic acid (10b) to form the key intermediate N-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)acetamide (11), a transformation that fails or proceeds with poor regioselectivity (<30% yield) when 2-methoxy or unsubstituted phenylpentanoic acid precursors are used [1]. The resulting downstream antagonists (e.g., 23a) achieve Ki = 7.9 nM at GluN2B, compared to the clinical-stage GluN2B antagonist ifenprodil (Ki ≈ 100 nM), representing a 12.7-fold potency enhancement attributable to the benzo[7]annulene scaffold generated from this intermediate [2].

GluN2B antagonist synthesis benzocycloheptenol cyclization 3-methoxy directing group

Subtype Selectivity: Superior Discrimination Against Off-Target Sigma Receptors

Benzo[7]annulen-7-amines derived from the 3-methoxy-5-hydroxy scaffold exhibit >100-fold selectivity for GluN2B over σ1 and σ2 receptors [1]. In contrast, the parent 3-benzazepine series from which they were designed shows only 10–30-fold selectivity [2]. Specifically, the phenylpiperazine 6f (derived from the target scaffold) shows Ki > 1,000 nM at σ1 and σ2, while maintaining Ki = 14 nM at GluN2B, yielding a selectivity index >71 [3]. This level of discrimination is critical for avoiding psychotomimetic side effects associated with sigma receptor engagement.

GluN2B selectivity sigma receptor counter-screen NMDA receptor subtype profiling

Cytoprotective Functional Activity: Phenolic OH-Mediated Functional Antagonism Confirmed in Cellular Assays

In cytoprotection assays measuring glutamate/glycine-induced cytotoxicity in GluN2B-expressing cells, benzo[7]annulen-7-amines bearing a retained phenolic 5‑OH group (analogous to the target compound's hydroxyl) demonstrate functional NMDA receptor antagonism, whereas analogues where the benzylic OH has been removed show no cytoprotective activity despite retaining nanomolar binding affinity (Ki = 7.9–10 nM) [1][2]. Specifically, phenol 16c ([3‑phenylpropyl]amino moiety, Ki = 28 nM) inhibited glutamate‑/glycine‑evoked cytotoxicity, while the high-affinity non‑phenolic analogue 7c (Ki = 1.6 nM) was functionally silent in the same assay [1]. This establishes that the 5‑hydroxy group is not merely a synthetic handle but a pharmacophoric element required for functional receptor antagonism.

cytoprotection assay NMDA functional antagonism phenolic hydroxy pharmacophore

Multi-Target Scaffold Versatility: Benzosuberene Core Extends to Anti-Cancer Tubulin Inhibitors

The benzosuberene (6,7-fused benzo[7]annulene) core exemplified by this compound also serves as the foundational scaffold for potent tubulin assembly inhibitors [1]. The phenolic analogue KGP18 (3-methoxy-9-(3′,4′,5′-trimethoxyphenyl)-6,7-dihydro-5H-benzo[7]annulen-4-ol) demonstrates tubulin assembly inhibition with IC50 in the low micromolar range and cytotoxicity in the picomolar range against human cancer cell lines [2]. Crucially, the 3-methoxy substitution on the fused aryl ring is conserved across both the GluN2B and anti-cancer chemotypes, establishing this compound as a versatile starting material for multiple therapeutic programs.

tubulin polymerization inhibitor vascular disrupting agent benzosuberene scaffold repurposing

Procurement-Driven Application Scenarios for 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (CAS 124573-34-8)


Synthesis of High-Affinity GluN2B Receptor Antagonist Lead Compounds and Chemical Probes

As the established cyclization precursor for N-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)acetamide (11), this compound is the entry point for generating benzo[7]annulen-7-amines with Ki values as low as 1.6–3.6 nM for GluN2B [1][2]. Medicinal chemistry groups developing next-generation NMDA receptor therapeutics for stroke, neuropathic pain, or treatment-resistant depression should standardize on this scaffold to achieve the selectivities and potencies documented above.

Structure-Activity Relationship (SAR) Exploration of the 3-Methoxy Pharmacophore in Benzosuberene-Based Tubulin Inhibitors

The same 3-methoxy-5-hydroxy substitution pattern is conserved in the anti-cancer benzosuberene series (KGP18 and analogues). Tubulin assembly IC50 values of approximately 1.0 µM and cytotoxicity GI50 values down to 5.47 nM have been reported for fluorinated derivatives sharing this core [3]. Academic and industrial oncology groups should use this compound as the starting point to diversify the pendant aryl ring while maintaining the critical 3-methoxy moiety.

Selectivity Profiling Panels for NMDA Receptor Subtype Screening

Derivatives synthesized from this scaffold exhibit >71-fold selectivity for GluN2B over σ1 and σ2 receptors (e.g., compound 6f: GluN2B Ki = 14 nM; σ1 Ki > 1,000 nM) [4]. Contract research organizations (CROs) and pharmaceutical selectivity screening panels can deploy compounds built on this core as reference standards for calibrating NMDA receptor subtype selectivity assays.

Diastereoselective Synthesis of cis-Configured Benzo[7]annulen-7-amine Derivatives

The benzylic 5-hydroxy group enables diastereoselective reductive amination at C-7, yielding cis-configured γ-amino alcohols that demonstrate superior GluN2B affinity compared to their trans counterparts [2]. Process chemistry groups scaling up enantioselective syntheses of GluN2B antagonists should procure this chiral pool intermediate to exploit substrate-controlled diastereoselectivity.

Quote Request

Request a Quote for 3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.